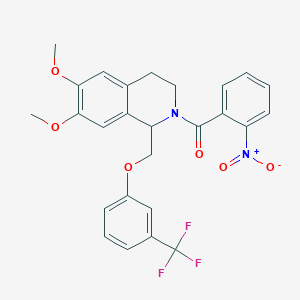
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O6/c1-35-23-12-16-10-11-30(25(32)19-8-3-4-9-21(19)31(33)34)22(20(16)14-24(23)36-2)15-37-18-7-5-6-17(13-18)26(27,28)29/h3-9,12-14,22H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQYBWAQWKLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])COC4=CC=CC(=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C19H20F3NO3
- Molecular Weight : 367.36 g/mol
- CAS Number : 865546-41-4
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl and methoxy groups. These modifications enhance lipophilicity and enable the compound to effectively cross cell membranes. The mechanism of action may involve:
- Enzyme Inhibition : The compound could interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It may influence various signaling pathways, potentially affecting cellular proliferation and apoptosis.
Antitumor Effects
Recent studies have indicated that derivatives of tetrahydroisoquinoline structures exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models:
These findings suggest that the compound may possess similar antitumor properties through modulation of critical pathways involved in cancer progression.
Neuropharmacological Activity
Research into related isoquinoline compounds has demonstrated potential neuropharmacological effects:
- Serotonin Transporter Inhibition : Compounds similar to this compound have been identified as potent inhibitors of serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT) . This triple reuptake inhibition is crucial for developing antidepressants and treatments for mood disorders.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties against various pathogens. For example, studies have indicated that certain isoquinoline-based compounds exhibit activity against Gram-positive and Gram-negative bacteria.
Case Study 1: Antitumor Activity in Xenograft Models
A study evaluated the effects of a related isoquinoline derivative on tumor growth in mouse xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively inhibit tumor proliferation.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of a structurally similar compound. Behavioral assays in rodents demonstrated antidepressant-like effects, correlating with increased serotonin levels in the synaptic cleft.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


